Boc-gln-gln-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

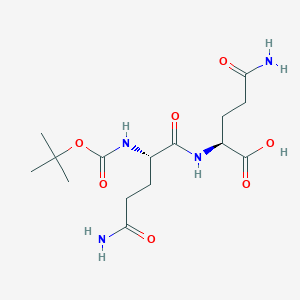

Boc-gln-gln-OH: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-gln-gln-OH typically involves the protection of the amino group of glutamine with a tert-butoxycarbonyl group. This is achieved by reacting glutamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Boc-gln-gln-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Peptide Bond Formation: The compound can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Peptide Bond Formation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Major Products:

Deprotection: Free glutamine or glutamine-containing peptides.

Peptide Bond Formation: Longer peptide chains with this compound as a building block.

科学的研究の応用

Key Applications

-

Peptide Synthesis

- Function : Boc-L-glutamine hydroxysuccinimide ester is primarily employed in the synthesis of peptides and proteins. It facilitates the formation of amide bonds between amino acids, allowing for the selective incorporation of glutamine into peptide chains.

- Importance : This is crucial for developing therapeutic proteins and understanding protein structure-function relationships.

-

Bioconjugation

- Function : The compound is used for conjugating peptides to various molecules, such as fluorescent dyes or biotin. This application is vital for biochemical assays and imaging techniques.

- Case Study : A study demonstrated the successful conjugation of Boc-Gln-Gln-OH to a biotin molecule, enhancing the detection sensitivity in enzyme-linked immunosorbent assays (ELISA) .

-

Drug Development

- Function : It plays a significant role in synthesizing peptide-based drugs and prodrugs that enhance the solubility and bioavailability of active pharmaceutical ingredients.

- Example : Research has shown that using Boc-L-glutamine in prodrug formulations can improve therapeutic efficacy in cancer treatments by increasing drug solubility .

- Protein Engineering

-

Research in Metabolism

- Function : Researchers use this compound to study metabolic pathways involving glutamine, which is essential for understanding various diseases, including cancer and neurodegenerative disorders.

- Insight : Studies indicate that glutamine metabolism plays a critical role in cellular energy production and biosynthesis, making this compound an important tool in metabolic research .

- Diagnostics

作用機序

Mechanism: The primary mechanism of action of Boc-gln-gln-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds.

Molecular Targets and Pathways: In biological systems, peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

類似化合物との比較

Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.

Boc-alanine: Similar to Boc-gln-gln-OH, but with alanine as the amino acid.

Boc-lysine: A Boc-protected lysine used in the synthesis of peptides containing lysine residues.

Uniqueness: this compound is unique due to its specific structure and the presence of two glutamine residues. This makes it particularly useful in the synthesis of peptides that require glutamine at specific positions. Its ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide chemistry.

生物活性

Boc-Gln-Gln-OH, or tert-Butoxycarbonyl-L-glutamyl-L-glutamine, is a dipeptide that plays a significant role in various biological and chemical applications. This article explores its biological activity, synthesis methods, applications in research, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two glutamine residues protected by a tert-butoxycarbonyl (Boc) group. This protection is essential for its stability during synthesis and facilitates the formation of peptide bonds in further reactions. The compound is utilized extensively in peptide synthesis and has implications in drug development and biochemical research.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of Amino Groups : The amino groups of L-glutamine are protected using Boc anhydride or Boc chloride in an organic solvent such as dichloromethane.

- Coupling Reaction : The protected L-glutamine is coupled with another L-glutamine molecule using coupling reagents like di-tert-butyl dicarbonate.

- Purification : The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.

The mechanism of action for this compound primarily revolves around its ability to act as a building block for peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions during the coupling process. Upon deprotection, the free amino group can participate in further reactions, allowing for the assembly of complex peptide structures.

Biological Applications

This compound has several notable applications in biological research:

- Peptide Synthesis : It serves as a crucial component in synthesizing longer peptides, which are vital for studying protein interactions and functions.

- Drug Development : Its structural properties make it suitable for developing peptide-based therapeutics aimed at various diseases.

- Biochemical Studies : Researchers utilize this compound to investigate enzyme-substrate interactions and protein folding mechanisms.

Case Studies and Research Findings

- Enzyme Assays : A study demonstrated that this compound could be used as a substrate in assays for peptidases from the C1 papain family, highlighting its utility in enzymatic studies .

- Peptide Bond Formation : Research indicated that Boc-protected amino acids like this compound exhibit favorable reactivity in solid-phase peptide synthesis (SPPS), leading to high yields of desired peptides .

- Characterization Techniques : Various characterization methods such as NMR and mass spectrometry have confirmed the structure and purity of synthesized this compound, ensuring its reliability for experimental use .

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Properties |

|---|---|---|

| Boc-Glu-OH | tert-Butoxycarbonyl-L-glutamic acid | Used primarily for its acidic properties |

| Boc-Asn-OH | tert-Butoxycarbonyl-L-asparagine | Functions well in glycosylation reactions |

| Boc-Pro-OH | tert-Butoxycarbonyl-L-proline | Important for stabilizing helical structures |

This compound stands out due to its dual glutamine residues, which enhance its ability to form stable interactions with proteins and enzymes.

特性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCAMYLRIWQMA-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。